molecular formula C21H24FN7O2 B3008802 1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide CAS No. 1206995-85-8

1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide

Cat. No.: B3008802
CAS No.: 1206995-85-8
M. Wt: 425.468
InChI Key: DCQUDTJJTJTVFD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. It has been identified as a potent inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound’s interaction with CDK2 has been shown to significantly inhibit the growth of various cell lines .

Cellular Effects

1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide has demonstrated significant effects on various types of cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been shown to inhibit CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.

    Introduction of the 4-fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced into the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the morpholino group: This step involves the nucleophilic substitution reaction where a morpholino group is attached to the core structure.

    Formation of the piperidine-4-carboxamide moiety: This step involves the coupling of the piperidine-4-carboxamide group to the existing structure through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry principles to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which contribute to its potent biological activities. The presence of the 4-fluorophenyl group enhances its binding affinity to target enzymes, while the morpholino and piperidine-4-carboxamide moieties improve its pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O2/c22-15-1-3-16(4-2-15)29-20-17(13-24-29)19(27-9-11-31-12-10-27)25-21(26-20)28-7-5-14(6-8-28)18(23)30/h1-4,13-14H,5-12H2,(H2,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQUDTJJTJTVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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